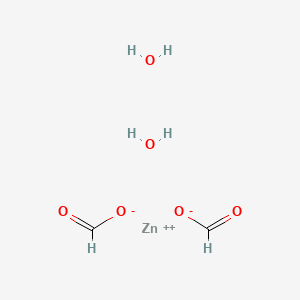

Zincformatedihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc formate dihydrate is an inorganic compound based on zinc that finds extensive applications in scientific research and various industries . It consists of zinc, formate, and two water molecules, presenting as a crystalline solid with a white appearance . The molecular formula is C2H6O6Zn .

Synthesis Analysis

Zinc formate dihydrate has been synthesized and characterized by powder X-ray diffraction, elemental analysis, FTIR spectra, and thermal analysis . It is used in electrochemistry, electroplating, and corrosion studies, and acts as a catalyst for organic reactions, contributing to the synthesis of organic compounds .

Molecular Structure Analysis

The molecular structure of Zinc formate dihydrate has been determined using powder X-ray diffraction, elemental analysis, FTIR spectra, and thermal analysis . The InChI code is 1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H, (H,2,3);2*1H2;/q;;;;+2/p-2 .

Chemical Reactions Analysis

The thermal decomposition characteristics of Zinc formate dihydrate have been investigated by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . The TG curve showed that the thermal decomposition occurred in two stages. The first step was the dehydration process of the coordination compound, and the second step corresponded to the decomposition of the anhydrous zinc formate .

Physical And Chemical Properties Analysis

Zinc formate dihydrate has a molecular weight of 191.4 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 0 . Its solubility in water is not miscible or difficult to mix .

Applications De Recherche Scientifique

Nutritional Sciences

Zinc, through its structural and cofactor roles, affects a broad range of critical physiological functions, including growth, metabolism, immune and neurological functions . Zinc formate dihydrate is used in nutritional sciences for zinc fortification strategies with a primary focus on staple foods, such as wheat or rice and their products .

Global Health

Zinc deficiency is widespread among populations around the world, and it may underlie much of the global burden of malnutrition . Zinc formate dihydrate is used in global health to address this issue through food fortification .

Thermal Analysis

Zinc formate dihydrate has been synthesized and characterized by powder X-ray diffraction, elemental analysis, FTIR spectra, and thermal analysis . It is used in thermal analysis to study its thermodynamic properties and thermal stability .

Electrochemistry

In electrochemistry , Zinc formate dihydrate is employed across diverse applications .

Electroplating

Zinc formate dihydrate is used in electroplating . This process deposits a layer of zinc on a surface to provide corrosion resistance.

Corrosion Studies

Zinc formate dihydrate is used in corrosion studies . It helps in understanding the corrosion process and developing methods to prevent it.

Organic Reactions

Zinc formate dihydrate acts as a catalyst for organic reactions , contributing to the synthesis of organic compounds .

Safety and Hazards

Orientations Futures

Zinc, the primary component of Zinc formate dihydrate, is of extraordinary and diverse importance in human biology and nutrition . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc, with specific systems meriting special focus including the gastrointestinal, immune, and central nervous systems .

Propriétés

IUPAC Name |

zinc;diformate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWXULAAWUPOJS-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722241 |

Source

|

| Record name | Zinc formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZINC formate dihydrate | |

CAS RN |

5970-62-7 |

Source

|

| Record name | Zinc formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyano-2-[3-[5-cyano-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]](/img/no-structure.png)